Toringin
Overview
Description
Toringin is a flavonoid compound found in many plants, including citrus fruits, onions, and tea. It has been shown to have a variety of health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
TORI Axioms and Application in Physics :
- TORI refers to Tools for Outstanding Research and Investigation, emphasizing the importance of six axioms in scientific concepts: applicability, verifiability, refutability, self-consistency, the principle of correspondence, and pluralism. These principles are applied in physics research to enhance the quality and reliability of scientific investigations (D. Kouznetsov, 2013).
Toric Degenerations of Gelfand-Cetlin Systems :
- The study defines toric degeneration of integrable systems on a projective manifold, focusing on the Gelfand-Cetlin system on the flag manifold of type A. This research provides insights into the potential functions of Lagrangian torus fibers in these systems, relevant for applications in mathematical and physical theories (T. Nishinou, Yuichi Nohara, K. Ueda, 2008).
Anti-inflammatory Properties of Torilin :
- Torilin, isolated from Torilis japonica, exhibits anti-inflammatory properties by inhibiting TAK1-mediated MAP kinase and NF-κB activation. This study highlights its potential as an anti-inflammatory agent, useful in medical research and therapy (M. Endale et al., 2017).
Anti-angiogenic Activity of Torilin :
- Torilin demonstrates significant anti-angiogenic activity, inhibiting neovascularization and reducing proliferation and tube formation of human umbilical vein endothelial cells. This finding is significant for cancer research, as it suggests torilin's potential in inhibiting tumor-induced angiogenesis (Myoung Sook Kim et al., 2000).
Neuroprotective Effects of Humanin Analogue :
- A study on humanin, a neuroprotective peptide, and its analogues, such as HNG, demonstrated their efficacy in protecting against cerebral ischemia/reperfusion injury. The study illuminates the potential of these peptides in neurological research and therapy (Xingshun Xu et al., 2006).
Galangin-Induced Apoptosis in Hepatocellular Carcinoma Cells :
- Galangin, a polyphenolic compound, induces apoptosis in hepatocellular carcinoma cells through the mitochondrial pathway. This research contributes to understanding the potential therapeutic uses of natural compounds in cancer treatment (Haitao Zhang et al., 2010).
properties
IUPAC Name |
7-hydroxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)29-15-7-11(23)6-14-17(15)12(24)8-13(28-14)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHAYEHCEVRWSB-QNDFHXLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164609 | |
Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1329-10-8 | |
Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1329-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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